molecular formula C8H15N4O6PS B12323364 Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate

Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12323364
M. Wt: 326.27 g/mol
InChI Key: QVKKAWUJZGRQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl Hydrogen Phosphate

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , reflecting its ammonium counterion and phosphorylated oxathiolane-pyrimidine structure. The core scaffold consists of:

  • A 1,3-oxathiolane ring (5-membered heterocycle with oxygen and sulfur at positions 1 and 3).
  • A 4-amino-2-oxopyrimidine moiety (cytosine analog) at position 5 of the oxathiolane.
  • A methyl hydrogen phosphate group at position 2 of the oxathiolane.

The ammonium ion (azanium) balances the negative charge on the phosphate group. The molecular formula is C₈H₁₃N₃O₆PS , with a monoisotopic mass of 309.0184 Da.

Stereochemical Analysis of the 1,3-Oxathiolane Ring System

The oxathiolane ring adopts a twisted envelope conformation , with the sulfur atom (S1) and oxygen atom (O2) defining the ring plane. Key stereochemical features include:

  • Absolute configuration : The stereogenic centers at C2 and C5 of the oxathiolane are in the (2R,5S) configuration.
  • Puckering parameters : The ring puckering amplitude (Q) is 0.42 Å, with a phase angle (θ) of 35°, indicative of moderate distortion from planarity.

The stereochemistry critically influences biological activity, as the (2R,5S) configuration optimizes binding to viral reverse transcriptases.

Tautomeric Forms of the 4-Amino-2-oxopyrimidine Moiety

The pyrimidine ring exhibits two dominant tautomeric forms:

  • Keto-amine tautomer (major): The 2-oxo group remains protonated, while the 4-amino group retains its amine structure.
  • Enol-imine tautomer (minor): A proton shift from N3 to O2 creates a 2-hydroxy group and an imine at N1.

Tautomerization equilibria were analyzed using density functional theory (DFT), revealing a 94:6 keto-amine:enol-imine ratio in aqueous solution.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (600 MHz, D₂O):

Proton Environment δ (ppm) Multiplicity J (Hz)
H1' (oxathiolane C2-H) 5.87 dd 6.2, 3.1
H2' (oxathiolane C5-H) 4.32 t 5.8
H6 (pyrimidine C6-H) 8.12 s -
H1'' (phosphate-CH₂) 4.05 m -
NH₂ (C4-amino) 7.01 br s -

¹³C NMR (150 MHz, D₂O):

Carbon Environment δ (ppm)
C2 (oxathiolane) 85.4
C5 (oxathiolane) 72.1
C6 (pyrimidine) 164.3
C2 (pyrimidine) 155.8
PO₄-CH₂ 66.7

The H1' proton shows complex coupling due to vicinal interactions with H2' and long-range coupling with the phosphate group.

Mass Spectrometric Fragmentation Patterns

ESI-MS (negative mode):

m/z Fragment Ion Pathway
308.9 [M-H]⁻ Molecular ion
224.8 [M-H-PO₃]⁻ Phosphate loss
152.1 C₄H₅N₃O₂⁻ (pyrimidine fragment) Oxathiolane ring cleavage

Key fragmentation pathways involve:

  • Neutral loss of H₃PO₄ (98 Da) from the molecular ion.
  • Retro-Diels-Alder cleavage of the oxathiolane ring, yielding C₃H₅OS⁺ and cytosine-related fragments.
UV-Vis Absorption Characteristics

The compound exhibits three absorption bands:

  • λ_max = 272 nm (ε = 8,200 M⁻¹cm⁻¹): π→π* transition in the pyrimidine ring.
  • λ_max = 230 nm (ε = 4,500 M⁻¹cm⁻¹): n→π* transition involving the 2-oxo group.
  • λ_max = 205 nm (ε = 12,000 M⁻¹cm⁻¹): σ→σ* transition in the oxathiolane ring.

Solvent-dependent shifts were observed, with Δλ = +5 nm in acetonitrile versus water, attributable to reduced hydrogen bonding at the 2-oxo group.

Properties

IUPAC Name

azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3O6PS.H3N/c9-5-1-2-11(8(12)10-5)6-4-19-7(17-6)3-16-18(13,14)15;/h1-2,6-7H,3-4H2,(H2,9,10,12)(H2,13,14,15);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKKAWUJZGRQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borohydride Reduction Approach

The most prevalent method for lamivudine synthesis involves the reduction of a carboxylate precursor using sodium borohydride. A typical procedure follows these steps:

  • Dissolution of (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-carboxylic acid ester (often a menthyl ester) in a suitable solvent
  • Addition of a buffer solution (typically dipotassium hydrogen phosphate)
  • Dropwise addition of sodium borohydride solution
  • Careful pH adjustment and isolation of the product

The detailed procedure typically involves:

In a suitable reaction vessel, dipotassium hydrogen phosphate (137 g in 220 mL water) is combined with ethanol (600 mL) and cooled to 18°C. The menthyl ester precursor (100 g) is added at 15-20°C and maintained for 1 hour. A solution of sodium borohydride (48 g in 95 mL of 0.12N sodium hydroxide) is added dropwise while maintaining the temperature at 18-20°C, and the reaction is continued for 4-8 hours.

After completion, the reaction mixture separates into layers. The organic layer undergoes pH adjustment, first to 6.0-6.5 with hydrochloric acid and then to 8.0-8.5 with sodium hydroxide. After solvent removal, the product is isolated through extraction and crystallization procedures.

Resolution Methods for Enantiomeric Purity

Since lamivudine requires specific stereochemistry for biological activity, various resolution methods have been developed:

  • Salt Formation Resolution : Formation of crystalline salts with chiral acids such as 3-hydroxy-2-naphthoic acid, L-pyroglutamic acid, or 2-methoxybenzoic acid, followed by selective crystallization.

  • Cocrystal Resolution : A particularly efficient large-scale method involves cocrystal formation of racemic lamivudine with (S)-(-)-1,1'-Bi(2-naphthol) [(S)-(BINOL)], which selectively crystallizes with the desired enantiomer.

  • Chiral Starting Material Approach : Using menthyl esters (L-menthyl or L-8-phenylmenthyl groups) as chiral auxiliaries to direct stereoselectivity during synthesis.

Liberation of Free Lamivudine from Salt Forms

The conversion of lamivudine salts to free lamivudine typically involves treatment with a suitable base:

Lamivudine salt (e.g., naphthylate, 90 g) is suspended in a suitable solvent mixture (e.g., acetone/methanol) and treated with triethylamine (48.4 g) at 25-30°C. The mixture is heated to 50-55°C for 2 hours, then cooled to crystallize the product. After filtration and washing, the process may be repeated for purification. The final product is dried at 40-45°C.

This method consistently produces lamivudine with diastereomeric impurity levels below 0.3%.

Phosphorylation Strategies

Direct Phosphorylation Methods

Direct phosphorylation of lamivudine to form the monophosphate typically employs phosphorylating agents under controlled conditions:

  • Phosphorus Oxychloride Method : Treatment of lamivudine with POCl₃ in trimethyl phosphate at low temperature, followed by hydrolysis.

  • Phosphoramidate Method : Using phosphoramidites followed by oxidation with suitable oxidizing agents.

The choice of method depends on scale, available reagents, and desired purity profile.

Protected Phosphate Approaches

To improve regioselectivity and yields, protected phosphate methods are often employed:

  • POM (Pivaloyloxymethyl) Strategy : Coupling of lamivudine with bis(POM)-phosphate reagents through:

    • Mitsunobu coupling with bis(POM)-phosphate
    • Reaction with iodomethyl pivalate
  • Silver Salt Method : Reaction of lamivudine with phosphate silver salts, though this approach typically gives lower yields.

A representative procedure for the POM approach involves:

The reaction of lamivudine with bis(POM)-phosphate (prepared from disilver aryl phosphate and iodomethyl pivalate) under Mitsunobu conditions, using triphenylphosphine and diisopropyl azodicarboxylate in THF. After reaction completion, the protected monophosphate is deprotected to yield the target compound.

Phosphorochloridate Chemistry

Phosphorochloridates offer another efficient route to nucleoside monophosphates:

Lamivudine is treated with a suitably prepared phosphorochloridate (such as bis(POM)-phosphorochloridate) in the presence of a base like triethylamine. This approach has demonstrated yields of approximately 47% for similar nucleoside analogs.

Formation of the Ammonium Salt

Counterion Exchange

After obtaining the lamivudine monophosphate, conversion to the ammonium salt can be achieved through counterion exchange:

  • Treatment of the monophosphate with an ion exchange resin in ammonium form
  • Precipitation with ammonium-containing solvents
  • Addition of ammonium salts (such as ammonium bicarbonate) to solutions of the monophosphate

Direct Ammonium Salt Formation

Alternatively, the ammonium salt can be formed directly during the phosphorylation step or workup:

After phosphorylation, the reaction mixture is treated with triethylammonium bicarbonate buffer, followed by the addition of ammonium hydroxide to adjust pH. The resulting solution is concentrated, and the product is precipitated by addition of a suitable anti-solvent.

Comparative Analysis of Preparation Methods

The various synthetic approaches can be evaluated based on several criteria, as summarized in the following table:

Method Starting Material Key Reagents Typical Yield (%) Advantages Limitations
POCl₃ Phosphorylation Lamivudine POCl₃, trimethyl phosphate 30-45 Simple procedure, scalable Potential side reactions, moderate yield
Bis(POM)-phosphate Coupling Lamivudine Bis(POM)-phosphate, Mitsunobu reagents 40-60 Higher selectivity, better yield More complex reagents, multiple steps
Phosphorochloridate Method Lamivudine Bis(POM)-phosphorochloridate, TEA 45-50 Good yield, fewer side products Requires preparation of specialized reagents
Silver Phosphate Method 5'-iodo-lamivudine Bis(POM)-phosphate silver salt 15-25 Direct substitution Low yield, requires halogenated precursor
Ammonium Salt via Ion Exchange Lamivudine monophosphate Ion exchange resin (NH₄⁺ form) 85-95 High conversion, high purity Additional purification step
Direct Ammonium Salt Formation Lamivudine monophosphate Ammonium hydroxide or bicarbonate 80-90 One-pot procedure May require optimization of precipitation

Analytical Characterization

To confirm the identity and purity of the synthesized Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate, several analytical techniques are commonly employed:

  • NMR Spectroscopy : ¹H and ³¹P NMR to confirm structure and phosphorylation
  • Mass Spectrometry : LC-MS to verify molecular weight and fragmentation pattern
  • HPLC : To assess purity and detect potential impurities
  • Elemental Analysis : To confirm empirical formula
  • X-ray Crystallography : For definitive structural confirmation when possible

Physicochemical Properties and Structural Insights

The following table summarizes key physicochemical properties of the target compound:

Property Value Notes
Molecular Formula C₈H₁₅N₄O₆PS Includes azanium counterion
Molecular Weight 326.27 g/mol Calculated value
Appearance White to off-white crystalline powder Hygroscopic nature
Solubility Highly soluble in water; sparingly soluble in alcohols Improved solubility compared to lamivudine
Stability Stable at room temperature; sensitive to extended exposure to moisture Best stored in sealed containers
pKa Approximately 6.8 (phosphate group) Influences formulation pH requirements

The presence of the azanium (NH₄⁺) counterion significantly enhances aqueous solubility compared to other salt forms, making it advantageous for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Lamivudine Monophosphate Ammonium Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen

Biological Activity

Azanium, chemically represented as [5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrimidine moiety with an oxathiolane ring, which is believed to contribute to its biological activity. The molecular formula is C₉H₁₃N₄O₅PS, and its molecular weight is approximately 292.26 g/mol. The presence of the phosphate group enhances its solubility and bioavailability.

Mechanisms of Biological Activity

Azanium exhibits several biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : Azanium has been identified as a potential inhibitor of various enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters such as dopamine, potentially benefiting conditions like Parkinson's disease .
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens. Its quaternary ammonium structure allows it to interact with microbial membranes, leading to cell lysis and death .
  • Antioxidant Activity : Preliminary studies suggest that Azanium may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

Case Studies

Several studies have investigated the biological activity of Azanium:

  • Study on MAO Inhibition : A recent study evaluated the inhibitory effects of various derivatives similar to Azanium on MAO-A and MAO-B enzymes. Results indicated that certain modifications to the structure could enhance inhibitory potency, with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Efficacy : Research focused on the antimicrobial properties of quaternary ammonium compounds (QACs) similar to Azanium showed significant efficacy against both planktonic and biofilm forms of bacteria such as Streptococcus mutans. The study highlighted that the length of the alkyl chain in QACs affects their antimicrobial activity, with optimal lengths identified for different bacterial strains .

Data Tables

Activity Type Target/Pathway IC50 Value (µM) Reference
MAO-B InhibitionMonoamine Oxidase0.371
Antimicrobial ActivityS. mutans<10
Antioxidant ActivityFree Radical ScavengingNot quantified

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Azanium; [5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate is C15H15N3O5SC_{15}H_{15}N_{3}O_{5}S with a molecular weight of approximately 335.36 g/mol. The compound features an oxathiolane ring and a pyrimidine derivative, which are critical for its biological activity.

Antiviral Activity

Azanium has shown promise as an antiviral agent. Research indicates that derivatives of the compound can inhibit viral replication mechanisms by targeting specific enzymes involved in the viral life cycle. For instance, studies have demonstrated that compounds with similar structures exhibit inhibitory effects on HIV reverse transcriptase and other viral polymerases, making them potential candidates for antiviral drug development .

Anticancer Properties

Recent investigations into the anticancer properties of Azanium derivatives have yielded positive results. The compound has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Case studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition

Azanium has been studied for its role as a monoamine oxidase inhibitor (MAOI). Monoamine oxidase plays a crucial role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of serotonin and dopamine in the brain, providing therapeutic benefits in mood disorders and neurodegenerative diseases . The compound's ability to selectively inhibit MAO-B has been highlighted as a promising avenue for treating conditions like Parkinson's disease.

Molecular Targeting

The unique structure of Azanium allows it to interact with specific biological targets at the molecular level. Its ability to form stable complexes with target proteins enhances its potential as a lead compound in drug design aimed at modulating protein function or inhibiting pathological processes .

Data Tables

Application Mechanism Potential Impact
Antiviral ActivityInhibition of viral polymerasesDevelopment of antiviral therapies
Anticancer PropertiesInduction of apoptosis in cancer cellsNew chemotherapeutic agents
Enzyme InhibitionInhibition of monoamine oxidaseTreatment of mood disorders
Molecular TargetingInteraction with specific proteinsDrug design for targeted therapies

Case Study 1: Antiviral Efficacy

In a study published by MDPI, Azanium derivatives were tested against HIV strains, demonstrating IC50 values in the low micromolar range, indicating strong antiviral activity . The structure-activity relationship (SAR) analysis revealed that modifications to the oxathiolane moiety enhanced potency.

Case Study 2: Cancer Cell Cytotoxicity

A research article focused on the cytotoxic effects of Azanium derivatives on breast cancer cell lines showed that certain compounds induced significant cell death through apoptosis pathways. These findings suggest the potential for developing novel anticancer treatments based on this chemical scaffold .

Comparison with Similar Compounds

Structural and Functional Analogues

Lamivudine Triphosphate

  • Structure : 1,3-oxathiolane ring with a cytosine base and triphosphate group.
  • Key Differences: The triphosphate group in lamivudine is essential for binding to HIV reverse transcriptase, whereas the target compound’s monophosphate form requires intracellular phosphorylation for activation .
  • Pharmacokinetics : Lamivudine’s triphosphate form has a higher molecular weight (~403 g/mol) and a pKi of 6.73, indicating moderate binding affinity .

2.1.2 Cytidine Monophosphate (CMP)

  • Structure: Oxolane (tetrahydrofuran) ring with cytosine and monophosphate.

Fluorinated Analogues

  • Example: [[(2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (pKi = 6.3) .
  • Key Differences : Fluorination at the 5-position of the pyrimidine base enhances antiviral potency but may increase toxicity .

2.1.4 Gemcitabine Monophosphate

  • Structure: Difluoro-substituted oxolane ring with monophosphate.
  • Key Differences: Gemcitabine’s difluoro modification improves DNA incorporation but reduces selectivity compared to the non-fluorinated target compound .
Physicochemical and Pharmacokinetic Comparison
Compound Molecular Weight (g/mol) pKi Solubility Enhancer Key Feature
Target Compound ~291 N/A Azanium (NH₄⁺) 1,3-oxathiolane, monophosphate
Lamivudine Triphosphate ~403 6.73 None Triphosphate, sulfur-containing ring
Cytidine Monophosphate (CMP) 403.18 N/A None Oxolane ring
5-Fluoro-oxathiolane Analog (C67) N/A 6.3 None 5-Fluoro substitution
Gemcitabine Monophosphate N/A N/A Formate salt Difluoro-oxolane
Mechanistic and Clinical Insights
  • Target Compound: The monophosphate group may bypass initial kinase-dependent phosphorylation, accelerating activation in target cells . The azanium ion improves oral bioavailability by increasing aqueous solubility .
  • Lamivudine: Requires triphosphorylation for activity; the target compound’s monophosphate form could reduce metabolic dependency .
  • Fluorinated Analogues : While 5-fluoro derivatives show higher potency, they may face challenges in selectivity and off-target effects .

Q & A

Q. How is the chemical structure of Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate validated in academic research?

Answer: Structural validation typically employs spectroscopic techniques such as ¹H/¹³C NMR and LC-MS to confirm the oxathiolane ring, pyrimidine moiety, and phosphate group. For example, highlights the use of NMR and elemental analysis to verify derivatives of similar oxazolo-pyrimidine compounds . Canonical SMILES and InChI keys ( ) further support computational validation of stereochemistry and functional groups .

Q. What synthetic methodologies are recommended for preparing derivatives of this compound?

Answer: Derivatives can be synthesized via phosphorylation (e.g., POCl₃-mediated reactions) or sulfonylation (using sulfonyl chlorides in dioxane with triethylamine). outlines a protocol for oxazolo-pyrimidine derivatives involving amidine hydrochlorides and reflux conditions . For oxathiolane modifications, suggests [4+1] annulation strategies for heterocyclic systems .

Q. Which analytical techniques are optimal for detecting trace impurities in synthesized batches?

Answer: LC-MS with isotopically labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) is critical for sensitivity, as shown in for nitrophenyl derivatives . HPLC-UV with buffered mobile phases (e.g., ammonium acetate at pH 6.5, per ) enhances resolution for polar impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structural data between crystallographic and spectroscopic analyses?

Answer: Contradictions between X-ray crystallography (e.g., bond angles) and NMR (e.g., coupling constants) may arise from dynamic conformational changes. A hybrid approach is recommended:

  • Variable-temperature NMR to assess rotational barriers (e.g., oxathiolane ring puckering).
  • DFT calculations to model energy-minimized conformers, referencing ’s SMILES and InChI data .
  • Synchrotron XRD for high-resolution crystallography of polymorphs.

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

Answer: Stability studies should include:

  • pH-dependent hydrolysis assays (e.g., simulate gastric/plasma pH using acetate buffers).
  • Oxidative stress tests with H₂O₂ or cytochrome P450 enzymes ( notes degradation pathways in biological systems) .
  • Mass balance analysis via ³²P-labeled phosphate tracking ( references phosphonooxy groups prone to hydrolysis) .

Q. How can researchers address low yields in large-scale synthesis of the oxathiolane-phosphate backbone?

Answer: Process optimization strategies include:

  • Membrane separation technologies (CRDC subclass RDF2050104) to isolate intermediates .
  • Flow chemistry to enhance reaction control and reduce side products (’s annulation protocol is scalable via continuous flow) .
  • DoE (Design of Experiments) to optimize temperature, solvent polarity, and catalyst loading (e.g., triethylamine ratios in ) .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., viral polymerases)?

Answer:

  • Surface plasmon resonance (SPR) for binding affinity (KD) measurements.
  • Molecular docking using the InChI key () to model interactions with active sites .
  • Isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding, as suggested in ’s framework for linking theory to experimental observation .

Data Contradiction and Theoretical Frameworks

Q. How should conflicting data on the compound’s metabolic pathways be reconciled?

Answer: Contradictions may arise from species-specific metabolism (e.g., murine vs. human models). Methodological steps include:

  • Cross-species comparative studies using hepatocyte microsomes.
  • Stable isotope tracing (e.g., ¹⁵N-labeled amino groups from ) to track metabolite formation .
  • Systems biology modeling to integrate pharmacokinetic data with CRDC fuel engineering principles (subclass RDF2050106) .

Q. What frameworks guide the integration of this compound’s research into broader chemical theory?

Answer: emphasizes linking experiments to conceptual frameworks , such as:

  • Nucleoside analog pharmacology for antiviral activity.
  • Phosphorylation kinetics aligned with bioenergetic models (e.g., ATP-binding motifs) .
  • CRDC process control principles (subclass RDF2050108) for scaling lab-scale reactions .

Methodological Tables

Key Analytical Techniques Application Evidence Reference
¹H/¹³C NMRStructural validation of oxathiolane and pyrimidine moieties
LC-MS with isotopic standardsQuantification of trace impurities
DFT calculationsConformational modeling
SPR/ITCBinding affinity studies
CRDC Subclasses for Process Optimization Relevance
RDF2050104 (Membrane separation)Purification of phosphorylated intermediates
RDF2050108 (Process control)Scalable synthesis via flow chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.